molecular formula C10H10N2O5 B1330121 Methyl 2-acetamido-5-nitrobenzoate CAS No. 5409-45-0

Methyl 2-acetamido-5-nitrobenzoate

Cat. No.: B1330121
CAS No.: 5409-45-0
M. Wt: 238.2 g/mol
InChI Key: HAKPLTBAUCAFMV-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-5-nitrobenzoate is an organic compound with the molecular formula C10H10N2O5. It is a derivative of benzoic acid and is characterized by the presence of an acetamido group at the second position and a nitro group at the fifth position on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-acetamidobenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as reagents. The reaction is carried out at a controlled temperature to ensure the selective nitration at the fifth position of the benzene ring.

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The nitration reaction is carefully monitored, and the product is purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

  • Reduction:

      Reagents: Hydrogen gas, palladium on carbon

      Conditions: Room temperature, atmospheric pressure

      Major Product: Methyl 2-amino-5-nitrobenzoate

  • Substitution:

      Reagents: Various nucleophiles (e.g., amines, thiols)

      Conditions: Varies depending on the nucleophile

      Major Products: Substituted derivatives of this compound

  • Hydrolysis:

      Reagents: Water, acid or base catalyst

      Conditions: Elevated temperature

      Major Product: 2-Acetamido-5-nitrobenzoic acid

Scientific Research Applications

Methyl 2-acetamido-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a versatile building block for creating more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural features.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs, often involves this compound.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-acetamido-5-nitrobenzoate depends on the specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The acetamido group can form hydrogen bonds with target molecules, influencing their stability and activity.

Comparison with Similar Compounds

Methyl 2-acetamido-5-nitrobenzoate can be compared with other similar compounds such as:

    Methyl 2-amino-5-nitrobenzoate: This compound has an amino group instead of an acetamido group, which can significantly alter its reactivity and applications.

    Methyl 2-acetamido-4-nitrobenzoate: The position of the nitro group is different, which can affect the compound’s chemical properties and reactivity.

    Methyl 2-acetamido-5-chlorobenzoate:

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

methyl 2-acetamido-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6(13)11-9-4-3-7(12(15)16)5-8(9)10(14)17-2/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKPLTBAUCAFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279363
Record name Methyl 2-acetamido-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5409-45-0
Record name Methyl 2-(acetylamino)-5-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5409-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 12468
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5409-45-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-acetamido-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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